molecular formula C13H19N7O2 B2782697 N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-4-carboxamide CAS No. 2034573-06-1

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-4-carboxamide

Cat. No. B2782697
CAS RN: 2034573-06-1
M. Wt: 305.342
InChI Key: VYXLFZXXJQUPAR-UHFFFAOYSA-N
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Description

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C13H19N7O2 and its molecular weight is 305.342. The purity is usually 95%.
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Scientific Research Applications

Drug Synthesis and Pharmaceutical Applications

The triazine core of the compound is structurally similar to other triazine derivatives that have been used in the synthesis of pharmaceuticals. Triazines are known to be constituents in drugs such as antidepressants, psychedelic and opiate analgesics, and agrochemicals . The specific structure of this compound could potentially be utilized in the development of new medications with improved efficacy and reduced side effects.

Photodynamic Therapy (PDT)

Polymer micelles incorporating triazine structures have been developed for drug delivery systems in PDT . The compound could be used to create pH-responsive polymer micelles for the delivery of photosensitizers, enhancing the treatment of various cancers through controlled release and targeted therapy.

Advanced Material Synthesis

Triazine compounds have applications in the production of advanced materials, including polymers and nanocomposites . The unique properties of the compound could lead to the development of new materials with specific characteristics like enhanced durability, flexibility, or thermal stability.

Catalysis

Triazine derivatives have been used as catalysts in various chemical reactions . This compound could serve as a catalyst or a catalyst precursor for reactions such as cycloadditions, carbonylations, and hydroformylations, potentially improving reaction efficiency and selectivity.

Supramolecular Chemistry

Due to the potential for hydrogen bonding and other intermolecular interactions, this compound could be used in the design of supramolecular structures . These structures have applications in the development of molecular sensors, switches, and other devices that operate on a molecular level.

Biological Studies

Triazine derivatives have shown biological activity, including antitumor properties and enzyme inhibition . The compound could be used in biological studies to explore new treatments for diseases or to understand biological pathways and mechanisms.

Mechanism of Action

Target of Action

The compound has been used in trials studying the treatment of Asthma and Rhinitis, Allergic, Perennial , suggesting potential targets within these disease pathways.

Mode of Action

It is known that compounds with similar structures can exhibit intramolecular charge transfer (ict) interactions . These interactions can influence the compound’s interaction with its targets and any resulting changes.

Biochemical Pathways

The compound’s structure suggests it may interact with pathways involving donor-acceptor (d-a) molecules . The effects of these interactions on downstream effects would depend on the specific targets and pathways involved.

Result of Action

Compounds with similar structures have been shown to exhibit photothermal conversion efficiencies, suggesting potential applications in photothermal therapy .

properties

IUPAC Name

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N7O2/c1-8-9(6-15-22-8)11(21)14-7-10-16-12(19(2)3)18-13(17-10)20(4)5/h6H,7H2,1-5H3,(H,14,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYXLFZXXJQUPAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NCC2=NC(=NC(=N2)N(C)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-4-carboxamide

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